An In-depth Technical Guide to 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
An In-depth Technical Guide to 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's Base. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of commercially significant molecules, including dyes and photosensitive materials. Its unique structural features and reactivity profile make it a subject of ongoing interest in medicinal chemistry and materials science.
Core Chemical and Physical Properties
1,3,3-Trimethyl-2-methyleneindoline is a pale yellow to red liquid at room temperature.[1][2] It is characterized by an indoline (B122111) scaffold with a gem-dimethyl group at the 3-position, a methyl group on the nitrogen atom, and an exocyclic methylene (B1212753) group at the 2-position. This structure imparts a non-polar character to the molecule, leading to its good solubility in non-polar organic solvents like toluene (B28343) and hexane, and negligible solubility in water.[1]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅N | [3] |
| Molecular Weight | 173.25 g/mol | [3] |
| Appearance | Pale yellow or colorless to red liquid | [1][2] |
| Density | 0.979 g/mL at 25 °C | [4][5] |
| Boiling Point | 248 °C | [4][5] |
| 106 - 110 °C at 5 mbar | [6] | |
| Melting Point | -8 °C | [5][6] |
| Refractive Index (n20/D) | 1.577 | [4][5] |
| Flash Point | 63 °C (145.4 °F) - closed cup | |
| Vapor Pressure | 0.0249 mmHg at 25°C | [5] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 118-12-7 | [3] |
| IUPAC Name | 1,3,3-trimethyl-2-methylideneindoline | [3] |
| Synonyms | Fischer's Base, 2-Methylene-1,3,3-trimethylindoline | [3] |
| InChI | 1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3 | [3] |
| SMILES | CN1C(=C)C(C)(C)c2ccccc12 |
Synthesis of 1,3,3-Trimethyl-2-methyleneindoline
The synthesis of Fischer's base is a well-established process in organic chemistry. One common method involves the methylation of 2,3,3-trimethylindolenine (B142774). An improved, single-stage process has been developed to enhance yield and reduce reaction time.
Experimental Protocol: Synthesis via Methylation of 2,3,3-Trimethylindolenine
This protocol is based on a described improved synthesis method.
Materials:
-
2,3,3-Trimethylindolenine
-
Dimethyl sulfate (B86663) (Methylating agent)
-
Sodium bicarbonate (or other alkaline compounds like magnesium oxide, hydroxides, or carbonates of alkali or alkaline earth metals)
-
Water (Solvent)
-
Toluene (Extraction solvent)
-
Anhydrous sodium sulfate (Drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, prepare a suspension of 2,3,3-trimethylindolenine (1 equivalent) and sodium bicarbonate (an appropriate molar excess) in water.
-
Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (a molar excess) dropwise through the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to 65 °C and maintain this temperature for approximately 5 hours with continuous stirring. The pH of the reaction medium should be maintained between 6 and 10, preferably between 8 and 9.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous phase.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene to recover any dissolved product.
-
Combine all organic phases.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 1,3,3-trimethyl-2-methyleneindoline. A boiling point of 119-121 °C at 14 mmHg has been reported.[7]
-
Synthesis Workflow
Reactivity and Applications
Fischer's base is a valuable intermediate due to the reactivity of its exocyclic methylene group. This group readily participates in various chemical transformations, making it a key building block in organic synthesis.
Key Reactions and Applications:
-
Dye Synthesis: It is a fundamental precursor for the synthesis of methine and azomethine dyes.[7] These dyes have widespread applications, particularly in the coloring of polyacrylonitrile (B21495) fibers.[7]
-
Photochromic Materials: 1,3,3-Trimethyl-2-methyleneindoline is used in the preparation of red photochromic dyes and in the synthesis of photochromic homopolymers through ring-opening metathesis polymerization.[4]
-
Cycloaddition Reactions: The electron-rich double bond of the methylene group makes it a suitable reactant for various cycloaddition reactions.[4]
-
Reactions with Sulfonyl Chlorides: It is known to react with sulfonyl chlorides, leading to a variety of products.[8][9]
-
Pharmaceutical and Agrochemical Synthesis: Its unique structure makes it a versatile building block in the creation of novel pharmaceuticals and agrochemicals.[1] Derivatives of this compound have shown potential biological activities, including antitumor and antimicrobial properties.[1]
Logical Relationship of Applications
Safety and Handling
1,3,3-Trimethyl-2-methyleneindoline is classified as harmful if swallowed and causes skin irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3]
Precautionary Measures:
-
Handling: Handle in a well-ventilated place.[2] Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask if necessary.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, below +30°C.[2][4]
-
Incompatibilities: Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6][10]
-
Disposal: Dispose of as hazardous waste in accordance with local regulations. Avoid release to the environment.[10]
This technical guide serves as a foundational resource for professionals working with 1,3,3-Trimethyl-2-methyleneindoline. For more detailed information, consulting the cited literature is recommended.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]
- 5. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactions of 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base) with sulfonyl chlorides - Publications of the IAS Fellows [repository.ias.ac.in]
- 10. capotchem.com [capotchem.com]
